Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-
Overview
Description
“Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-” is a chemical compound with the molecular formula C12H15Cl3N2O2 . It is also known as Prochloraz, a broad-spectrum and high-efficiency fungicide often used on fruits, vegetables, and mushrooms as a post-harvest treatment and on cereals as a seed treatment .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group (NH2-CO-NH2) where one of the hydrogens is replaced by a propyl group (N-propyl) and the other hydrogen is replaced by a [2-(2,4,6-trichlorophenoxy)ethyl]- group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.62 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Analytical Methodology in Food Safety
A study by Fu et al. (2020) developed an analytical method for determining prochloraz and its three metabolites, including N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea, in fruits and vegetables. This was accomplished using liquid chromatography – tandem mass spectrometry (LC-MS/MS), demonstrating its applicability in food safety and analysis (Fu, Wang, Zhang, & Wu, 2020).
Agricultural and Environmental Impact
Metabolic Fate in Organisms
The research by Laignelet, Riviere, and Lhuguenot (1992) examined the metabolic fate of the imidazole fungicide prochloraz (which includes N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl] urea as a metabolite) in rats. Understanding the metabolic pathways and excretion of such compounds in organisms is crucial for evaluating potential health risks and environmental impacts (Laignelet, Riviere, & Lhuguenot, 1992).
Bioaccumulation and Metabolism in Aquatic Life
Debrauwer et al. (2001) studied the metabolic pattern of prochloraz in rainbow trout. Identifying major biotransformation products, including N-2-(2,4,6-trichlorophenoxy)ethylurea, this research is significant in understanding bioaccumulation and metabolism of such compounds in aquatic life, which is important for environmental risk assessments (Debrauwer, Rathahao, Boudry, Baradat, & Cravedi, 2001).
Mechanism of Action
Target of Action
It is known to be a metabolite of the fungicide prochloraz , suggesting that it may have similar targets, such as enzymes involved in fungal sterol biosynthesis.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-”. It is known that Prochloraz has low toxicity to a wide range of soil microflora and microfauna, but has inhibitory effects on soil fungi , suggesting that the metabolite may have similar environmental interactions.
Properties
IUPAC Name |
1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNJTIZLDHWBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363092 | |
Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139520-94-8 | |
Record name | Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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